3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride
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Overview
Description
The closest compound I found is "[3-(Aminomethyl)phenyl]methanol hydrochloride" . It’s an organic building block used in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for “3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride” were not found, amines, in general, can undergo various reactions. For instance, they can react with acid chlorides to form amides .Molecular Structure Analysis
The molecular structure of a compound similar to yours, “3-(Aminomethyl)benzoic acid hydrochloride”, has been reported . It has a molecular formula of C8H10ClNO2 .Chemical Reactions Analysis
Amines, such as the one in your compound, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Scientific Research Applications
Anticancer Properties and Neuroprotection
The tetrahydroisoquinoline scaffold, to which "3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride" belongs, has been extensively studied for its therapeutic potential across various diseases. Initially recognized for neurotoxic properties, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown to possess neuroprotective, antiaddictive, and antidepressant-like activities in animal models, highlighting their potential in treating central nervous system disorders (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018). Additionally, these compounds have been explored for their anticancer properties, especially in the context of soft tissue sarcomas, with the US FDA approval of trabectedin marking a significant milestone in anticancer drug discovery (Singh & Shah, 2017).
Potential in Infectious Disease Treatment
Fused tetrahydroisoquinolines have also been studied for their role in infectious diseases, showing promise as novel drug candidates for malaria, tuberculosis, HIV-infection, and more. The broad spectrum of therapeutic activities, combined with unique mechanisms of action, positions these derivatives as promising candidates for developing new treatments for infectious diseases (Singh & Shah, 2017).
Mechanism of Action
Target of Action
It is structurally similar to 3-aminomethylphenylboronic acid , which is known to inhibit Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis .
Mode of Action
Based on its structural similarity to 3-aminomethylphenylboronic acid, it might inhibit leurs, thereby affecting protein synthesis . The inhibition of LeuRS could potentially lead to the disruption of protein synthesis, affecting the growth and survival of the bacteria .
Biochemical Pathways
The inhibition of leurs would affect the protein synthesis pathway . This could lead to downstream effects such as disruption of cellular functions and processes that rely on these proteins.
Result of Action
Based on its potential inhibition of leurs, it could disrupt protein synthesis, leading to impaired growth and survival of the bacteria .
Properties
IUPAC Name |
3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBJRQAHIUTZLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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